molecular formula C20H21ClN2O2 B5160503 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione

3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione

Cat. No. B5160503
M. Wt: 356.8 g/mol
InChI Key: QDMRYMPYKXJHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione is a chemical compound that is commonly known as Etizolam. It is a thienodiazepine derivative that is primarily used as an anxiolytic and sedative-hypnotic drug. Etizolam is a popular research chemical that has gained significant attention in the scientific community due to its unique pharmacological properties.

Mechanism of Action

Etizolam acts as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter in the brain. It enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the suppression of neuronal activity, leading to anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects
Etizolam has been shown to produce a range of biochemical and physiological effects. It has been found to increase the activity of the GABAergic system, leading to decreased anxiety and increased sedation. Etizolam has also been shown to decrease the activity of the noradrenergic and dopaminergic systems, leading to decreased arousal and attention. Additionally, Etizolam has been found to produce muscle relaxation, anticonvulsant effects, and amnesic effects.

Advantages and Limitations for Lab Experiments

Etizolam has several advantages for lab experiments. It is a potent and selective anxiolytic and sedative-hypnotic drug that produces consistent and reproducible effects. Etizolam is also relatively easy to administer and has a rapid onset of action. However, there are also limitations to using Etizolam in lab experiments. It has a short half-life and can produce tolerance and dependence with prolonged use. Additionally, Etizolam can produce unwanted side effects, such as drowsiness, impaired coordination, and memory impairment.

Future Directions

There are several future directions for research on Etizolam. One area of interest is the potential therapeutic applications of Etizolam, particularly for the treatment of anxiety disorders and insomnia. Another area of interest is the development of novel thienodiazepine derivatives with improved pharmacological properties. Additionally, there is a need for further research on the long-term effects of Etizolam use, including the potential for tolerance, dependence, and withdrawal.

Synthesis Methods

The synthesis of Etizolam involves the condensation of 2-(4-chlorophenyl)acetonitrile with triethylamine to form 2-(4-chlorophenyl)ethylamine. This intermediate is then reacted with ethyl chloroformate to produce ethyl 2-(4-chlorophenyl)ethylcarbamate. The final step involves the cyclization of ethyl 2-(4-chlorophenyl)ethylcarbamate with acetic anhydride to form 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione.

Scientific Research Applications

Etizolam has been extensively studied for its anxiolytic, sedative, and hypnotic properties. It is commonly used in animal studies to investigate the effects of benzodiazepine-like drugs on behavior and physiology. Etizolam has also been investigated for its potential therapeutic applications, including the treatment of anxiety disorders, insomnia, and alcohol withdrawal syndrome.

properties

IUPAC Name

3-[2-(4-chlorophenyl)ethylamino]-1-(2-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c21-17-8-6-16(7-9-17)10-12-22-18-14-19(24)23(20(18)25)13-11-15-4-2-1-3-5-15/h1-9,18,22H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMRYMPYKXJHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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